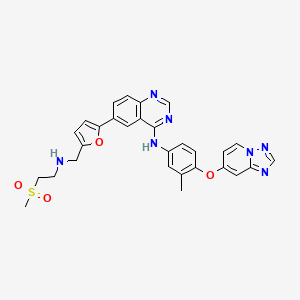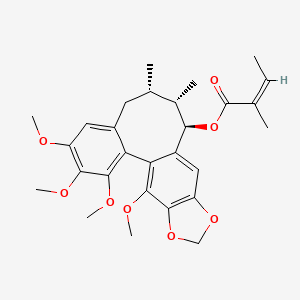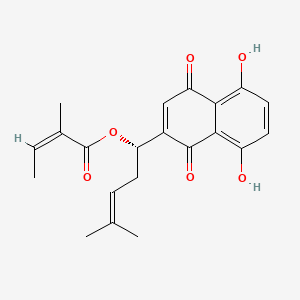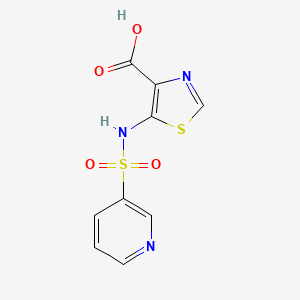
Arry-380
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
ARRY-380 wurde umfassend auf sein Potenzial zur Behandlung von Krebserkrankungen untersucht, die den ErbB2-Rezeptor überexprimieren, wie z. B. Brust-, Eierstock- und Magenkrebs . Es hat in verschiedenen Maus-Tumormodellen eine signifikante Hemmung des Tumorwachstums gezeigt und sich mit anderen Krebstherapien wie Trastuzumab, Docetaxel und Bevacizumab kombinieren lassen . Die Fähigkeit der Verbindung, ErbB2 selektiv zu hemmen, macht sie zu einem wertvollen Werkzeug in der Krebsforschung und -therapie, insbesondere bei HER2-positiven Krebserkrankungen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Tyrosinkinaseaktivität des ErbB2-Rezeptors selektiv hemmt. Es bindet an die ATP-Bindungsstelle des Rezeptors, verhindert die Bindung von ATP und hemmt so die Phosphorylierung des Rezeptors . Diese Hemmung blockiert nachgeschaltete Signalwege, wie z. B. die PI3K/AKT- und MAPK-Pfade, die an der Zellproliferation und dem Überleben beteiligt sind . Durch die Hemmung dieser Pfade induziert this compound Apoptose und hemmt das Tumorwachstum .
Wirkmechanismus
Target of Action
The primary target of Arry-380 is ErbB2 , also known as HER2 . ErbB2 is a receptor tyrosine kinase that plays a major role in controlling cell growth and differentiation . Overexpression of ErbB2 is associated with multiple human tumors of epithelial origin, most notably in breast, ovarian, and stomach cancers .
Mode of Action
This compound is a reversible, ATP-competitive inhibitor with nanomolar potency against ErbB2 . It inhibits the phosphorylation of ErbB2 in both in vitro and in cell-based assays .
Biochemical Pathways
This compound potently inhibits the phosphorylation of AKT, a key protein in the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to apoptosis, or programmed cell death .
Pharmacokinetics
This compound has excellent in vivo and in vitro ADME properties . It exhibits dose-proportional exposure in rodents and primates, indicating predictable pharmacokinetics . The half-life of this compound is approximately 5.38 hours .
Result of Action
This compound induces apoptosis and inhibits the growth of ErbB2-positive cells in vitro . In vivo, it significantly inhibits tumor growth in a variety of HER2-dependent tumor xenograft models, including breast, ovarian, and gastric carcinoma models . It has demonstrated significant dose-related tumor growth inhibition and significant regressions in these models .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, the presence of other drugs can affect its efficacy. Studies have shown that this compound demonstrates excellent single agent activity and combinability with trastuzumab, docetaxel, or bevacizumab in breast and ovarian carcinoma models .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for ARRY-380 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of organic reactions involving the formation of a small molecule tyrosine kinase inhibitor . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
ARRY-380 unterliegt hauptsächlich Reaktionen, die typisch für Inhibitoren mit kleinen Molekülen sind, wie z. B. die Bindung an die ATP-Bindungsstelle des ErbB2-Rezeptors. Es ist ein reversibler Inhibitor, d. h. er kann an den Rezeptor binden und wieder von ihm ablösen . Die Verbindung unterliegt unter physiologischen Bedingungen keinen signifikanten Oxidations- oder Reduktionsreaktionen. Das Hauptprodukt, das aus seiner Wechselwirkung mit ErbB2 gebildet wird, ist die Hemmung der Phosphorylierung des Rezeptors, die wiederum die nachgeschalteten Signalwege hemmt, die an der Zellproliferation und dem Überleben beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
ARRY-380 ähnelt anderen ErbB2-Inhibitoren wie Lapatinib und Tucatinib. Es zeichnet sich durch seine hohe Selektivität für ErbB2 gegenüber anderen Tyrosinkinasen wie EGFR aus . Diese Selektivität verringert die Wahrscheinlichkeit von Off-Target-Effekten und damit verbundenen Toxizitäten. Lapatinib beispielsweise hemmt sowohl ErbB2 als auch EGFR, was zu verstärkten Nebenwirkungen führen kann . Tucatinib hemmt ebenfalls selektiv ErbB2, hat aber eine andere chemische Struktur und ein anderes pharmakokinetisches Profil als this compound .
Eigenschaften
IUPAC Name |
6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMNYGOVNWWFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239555 | |
| Record name | ARRY-380 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937265-83-3 | |
| Record name | ARRY-380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937265833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ARRY-380 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-((1,2,4)TRIAZOLO(1,5-A)PYRIDIN-7-YLOXY)-3-METHYLPHENYL)-6-(5-(((2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)FURAN-2-YL)QUINAZOLIN-4-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H32S1659ED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Arry-380 acts as a reversible, ATP-competitive inhibitor of HER2. [, , , , , , , , ] This means it binds to the ATP-binding pocket of the HER2 kinase domain, preventing ATP binding and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately inhibiting tumor cell proliferation and survival. [, , , , , , , , ]
A: this compound demonstrates approximately 500-fold selectivity for HER2 over EGFR. [, , , , , , , , ] This selectivity is crucial because it minimizes off-target effects associated with inhibiting EGFR, such as rash and diarrhea, commonly observed with pan-HER inhibitors. [, , , , , , , , ]
A: Yes, this compound has shown significant single-agent and combination activity in preclinical models of various HER2-positive cancers, including breast, ovarian, and gastric carcinomas. [, , , , , , , , ] Notably, this compound has demonstrated promising activity in intracranial models of HER2-positive brain metastases, even showing superior efficacy compared to lapatinib and neratinib. [, , , ]
A: Phase I trials of this compound in patients with advanced HER2-positive cancers, particularly breast cancer, have established the maximum tolerated dose (MTD) as 600 mg BID. [, , , , ] The drug demonstrated an acceptable safety profile at the MTD, with a lower incidence of severe rash and diarrhea compared to dual HER2/EGFR inhibitors. [, , , , ] Importantly, this compound showed promising signs of antitumor activity, including partial responses and prolonged stable disease, even in heavily pretreated patients. [, , , , ]
A: Yes, based on promising preclinical data showing synergistic activity, several Phase 1b studies are currently investigating this compound in combination with other agents, including T-DM1, capecitabine, and trastuzumab, in patients with HER2-positive metastatic breast cancer. [, ] These studies aim to further enhance efficacy and explore potential benefits in specific patient populations, including those with brain metastases.
A: Research suggests that a subset of HER2-amplified tumors characterized by a specific HER2-driven signature, encompassing high levels of total and phosphorylated HER2, pEGFR, and pHER3, might be particularly sensitive to this compound. [] This finding highlights the potential for using biomarker-driven patient selection strategies to optimize treatment outcomes.
A: The development of this compound represents a significant advancement in HER2-targeted therapy. Its high selectivity for HER2 offers a more targeted approach with potentially fewer off-target side effects compared to multi-kinase inhibitors. [, , , , , , , , ] Ongoing and future research will help fully elucidate its clinical utility and potential to improve outcomes for patients with HER2-positive cancers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)
![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)
